molecular formula C17H16Cl2N4O B2950450 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 537002-96-3

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2950450
CAS No.: 537002-96-3
M. Wt: 363.24
InChI Key: RUQUTWVEJBTWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be achieved through a multicomponent reaction (MCR) involving aldehydes, dimedone, and 3-amino-1,2,4-triazole. The reaction is typically carried out in acetic acid as the reaction medium at 60°C. This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including condensation reactions. For instance, the condensation of 3-amino-1,2,4-triazole, 4-methyl benzaldehyde, and dimedone in the presence of acetic acid at ambient conditions results in the formation of triazoloquinazolinone derivatives . Common reagents used in these reactions include acetic acid, molecular iodine, and dimethylformamide (DMF). The major products formed from these reactions are triazoloquinazolinone derivatives .

Scientific Research Applications

9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising results as an antimalarial agent, with in vitro activities against Plasmodium falciparum . Additionally, it has been evaluated for its anticancer properties, particularly against colon cancer cell lines .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Plasmodium falciparum . This inhibition disrupts the synthesis of nucleotides, thereby preventing the replication of the parasite. Similarly, its anticancer activity is linked to the induction of the mitochondrial apoptotic pathway, leading to cell death .

Properties

IUPAC Name

9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O/c1-17(2)6-11-13(12(24)7-17)15(23-16(22-11)20-8-21-23)9-4-3-5-10(18)14(9)19/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQUTWVEJBTWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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